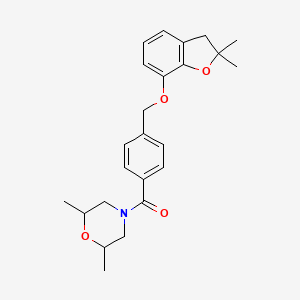

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone

Description

Historical Context of Benzofuran-Morpholino Hybrid Molecules

The integration of benzofuran and morpholine scaffolds into hybrid molecules emerged in the early 2010s as researchers sought to exploit the complementary pharmacological properties of both moieties. Benzofuran derivatives, known for their presence in natural products and synthetic therapeutics, gained attention for their antimicrobial, anticancer, and anti-inflammatory activities. Concurrently, morpholine—a six-membered heterocycle containing oxygen and nitrogen—was recognized as a "privileged structure" due to its ability to enhance drug solubility, modulate pharmacokinetics, and participate in target-specific interactions.

Early syntheses of benzofuran-morpholino hybrids, such as the 2010 work by researchers who observed unexpected benzofuran formation during coumarin rearrangement, demonstrated the feasibility of combining these frameworks. By 2014, studies like those on benzofuran-morpholinomethyl-pyrazoline hybrids revealed vasorelaxant properties, underscoring the therapeutic potential of such hybrids. The 2021 development of 3-(morpholinomethyl)benzofurans with nanomolar anticancer activity against lung carcinoma cell lines marked a milestone in optimizing these hybrids for oncology.

Significance in Contemporary Medicinal Chemistry Research

Benzofuran-morpholino hybrids occupy a unique niche in drug discovery due to their dual capacity for hydrophobic interactions (via the benzofuran core) and hydrogen bonding (via morpholine’s oxygen atom). The morpholine group’s moderate basicity (pKa 6.0–7.9) and balanced lipophilicity enhance blood-brain barrier penetration, making these hybrids candidates for neurological targets. Meanwhile, the benzofuran moiety’s planar structure facilitates intercalation with biological macromolecules, as evidenced by its DNA-binding activity in anticancer studies.

Recent advances highlight their versatility:

- Anticancer Applications : 3-(Morpholinomethyl)benzofurans exhibit IC~50~ values as low as 0.49 µM against NCI-H23 lung cancer cells, surpassing reference drugs like staurosporine.

- Cardiovascular Research : Pyrazoline-linked hybrids demonstrate vasorelaxant activity (IC~50~ 0.3185–0.4951 mM), outperforming prazocin in aortic ring assays.

- Antimicrobial Potential : While not directly studied in the target compound, analogous benzofuran derivatives show efficacy against Gram-positive bacteria and fungi.

Compound Classification and Nomenclature in Scientific Literature

The compound "(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone" belongs to the class of diaryl ketones featuring fused benzofuran-morpholine architectures. Its IUPAC name systematically describes its structure:

| Component | Structural Features |

|---|---|

| Benzofuran Core | 2,3-Dihydrobenzofuran with 2,2-dimethyl substitution at positions 2 and 3. |

| Ether Linkage | 7-Oxy group connected to a methylene bridge (-CH~2~-) bound to a para-substituted phenyl ring. |

| Morpholine Substituent | 2,6-Dimethylmorpholine linked via a ketone group to the phenyl ring. |

This nomenclature aligns with conventions established in studies of similar hybrids, such as 4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile and (4-phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl)methanone.

Research Evolution of Benzofuran-Morpholino Derivatives

The progression of benzofuran-morpholino hybrids reflects three key phases:

Synthetic Methodology (2010–2015) : Early work focused on unexpected rearrangements, such as the conversion of coumarins to benzofurans using POCl~3~ and morpholine. These studies established reliable routes for introducing morpholino groups at the 3- or 4-positions of benzofuran cores.

Biological Screening (2015–2020) : Derivatives were evaluated for diverse activities:

- Vasorelaxation : Pyrazoline hybrids showed IC~50~ values competitive with prazocin, attributed to NO-mediated vascular smooth muscle relaxation.

- Antiproliferative Effects : 3-Morpholinomethyl substitution enhanced cytotoxicity against lung cancer cells by 2.5-fold compared to non-morpholine analogs.

Structure-Activity Optimization (2020–Present) : Recent efforts prioritize substituent engineering. For example:

A comparative analysis of select hybrids is provided below:

This evolution underscores the compound’s role as a next-generation hybrid leveraging decades of benzofuran and morpholine research.

Properties

IUPAC Name |

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-16-13-25(14-17(2)28-16)23(26)19-10-8-18(9-11-19)15-27-21-7-5-6-20-12-24(3,4)29-22(20)21/h5-11,16-17H,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFGZAOGWCNSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis: : The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone typically involves multi-step organic reactions. One common route involves the condensation of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol with formaldehyde, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The final step involves the incorporation of the morpholino group via a nucleophilic substitution reaction.

Conditions: : These reactions generally require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production often scales up the laboratory synthesis protocols while implementing continuous flow chemistry techniques to ensure consistent product quality and minimize production costs. Reaction optimization and the use of automated reactors further enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, to form corresponding quinone derivatives.

Reduction: : Reduction reactions can target the phenyl ketone group to produce secondary alcohols.

Substitution: : Both the phenyl and morpholino groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Hydrogenation over palladium on carbon or lithium aluminum hydride.

Substitution: : Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.

Major Products

Oxidation: : Quinone derivatives and related compounds.

Reduction: : Secondary alcohols and alkanes.

Substitution: : Substituted aromatic compounds with varying functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone serves as a versatile intermediate in the synthesis of more complex molecules. It is often used in cross-coupling reactions and as a ligand in coordination chemistry.

Biology

Its bioactive structure makes it a candidate for drug development and research into molecular interactions, especially within enzyme binding sites and receptor interactions.

Medicine

Potential therapeutic applications are explored in fields like oncology, where its structural motifs may inhibit specific cancer-related enzymes or receptors.

Industry

In the materials science domain, it contributes to the synthesis of advanced polymers and resins with specialized properties, including thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, its benzofuran moiety can intercalate with DNA or RNA structures, while the morpholino group enhances solubility and bioavailability, facilitating efficient cellular uptake and activity modulation.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely diverges from the reflux-based methods used for 6a/6b , as its complex substituents may require specialized coupling reactions (e.g., Mitsunobu for ether formation).

- Biological Relevance: Morpholino-containing compounds like 7a are often explored for kinase inhibition or GPCR modulation. The target’s dimethylmorpholino group could enhance target selectivity due to steric effects .

Biological Activity

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone , also identified by its CAS number 921881-33-6 , is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 415.5 g/mol . Its structure includes a benzofuran moiety which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | 4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone |

| CAS Number | 921881-33-6 |

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. A study synthesized several ether-linked derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran , demonstrating notable antimicrobial effects against various pathogens. The presence of the benzofuran moiety in the target compound suggests potential similar activity due to structural similarities .

The proposed mechanism involves interaction with specific molecular targets within microbial cells. The compound may disrupt cellular processes or inhibit enzyme activities critical for microbial survival. For instance, studies have shown that benzofuran derivatives can interfere with bacterial cell wall synthesis and protein synthesis pathways .

Anti-inflammatory Activity

Benzofurans have also been associated with anti-inflammatory properties. The compound's structure may allow it to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This could be particularly beneficial in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of benzofuran. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria .

- In Vivo Studies : Animal models treated with benzofuran derivatives showed reduced inflammation markers in tissues compared to control groups. These findings support the hypothesis that the compound may possess anti-inflammatory properties.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and stereochemistry. For example, the morpholino group’s protons resonate at δ 3.5–4.0 ppm, while dihydrobenzofuran protons appear as singlet(s) due to restricted rotation .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect impurities. Compare retention times with reference standards like those in pharmacopeial guidelines .

- Mass Spectrometry (LC-MS): Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .

Advanced: How can researchers design experiments to investigate metabolic stability in biological systems?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at timed intervals (0–120 min) to calculate half-life () .

- Metabolite Identification: Use high-resolution MS (HRMS) and collision-induced dissociation (CID) to characterize Phase I/II metabolites. Compare fragmentation patterns with synthetic analogs (e.g., hydroxylated or glucuronidated derivatives) .

- Data Interpretation: Link results to cytochrome P450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Basic: What synthetic routes are documented for morpholino-containing methanone derivatives?

Methodological Answer:

- Friedel-Crafts Acylation: React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with 4-(chloromethyl)benzoyl chloride under Lewis acid catalysis (e.g., AlCl) to form the benzyl ether intermediate. Purify via silica gel chromatography .

- Morpholino Coupling: Use EDC/HOBt-mediated amide coupling between the intermediate carboxylic acid and 2,6-dimethylmorpholine. Monitor reaction completion by TLC (eluent: ethyl acetate/hexane 1:1) .

- Yield Optimization: Adjust stoichiometry (1.2 eq morpholine derivative) and reaction time (12–24 hrs) to achieve >80% yield.

Advanced: What computational approaches predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or GPCRs). Parameterize the compound’s force field with GAFF2 and assign partial charges via AM1-BCC .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate root-mean-square deviation (RMSD) of the ligand-enzyme complex .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energy (). Compare with experimental IC values from enzyme inhibition assays .

Basic: How should researchers address potential impurities during synthesis?

Methodological Answer:

- Impurity Profiling: Use HPLC with photodiode array (PDA) detection to identify by-products (e.g., unreacted starting materials or dealkylated morpholino derivatives) .

- Reference Standards: Spike synthetic batches with pharmacopeial impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) to confirm retention times and quantify levels (<0.1%) .

- Purification Strategies: Optimize recrystallization solvents (e.g., ethanol/water mixtures) or employ preparative HPLC with a C8 column for challenging separations .

Advanced: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

- Abiotic Degradation: Expose the compound to simulated sunlight (Xe lamp, nm) in aqueous buffers (pH 4–9). Monitor degradation via LC-UV and identify photoproducts by HRMS .

- Biotic Degradation: Conduct soil microcosm studies with C-labeled compound. Measure mineralization to CO and extract bound residues using accelerated solvent extraction (ASE) .

- QSAR Modeling: Use EPI Suite to predict biodegradation half-lives and prioritize lab testing for high-persistence scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.